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Dimethylnitramine (DMNA), with the CAS Registry Number 4164-28-7, is a model compound for the

nitramine functional group, which is crucial in energetic materials research [1] [2]. Its basic chemical

identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of Dimethylnitramine [3] [4] [5]

Property Value

Systematic Name N-Methyl-N-nitromethanamine

Other Names N,N-Dimethylnitramine; Dimethylnitroamine; N-Nitrodimethylamine

CAS RN 4164-28-7

Molecular Formula C₂H₆N₂O₂

Average Mass 90.08 g/mol

SMILES CN(C)N+=O

Melting Point 58 °C

Density 1.109 g/mL

Refractive Index 1.446
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Property Value

Dipole Moment 4.11 D

Primary Decomposition Pathways

The thermal and photochemical decomposition of DMNA is a complex process studied extensively to

understand the behavior of larger nitramines like RDX and HMX [1]. Research indicates that the dominant

decomposition channel depends on whether the process is initiated in the ground (thermal) or excited

(photochemical) electronic state [2].

The following diagram illustrates the two primary competing mechanisms for DMNA decomposition:
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Competing decomposition pathways of DMNA in ground and excited electronic states.

Experimental & Theoretical Research Methods

Advanced spectroscopic and computational methods are used to study DMNA decomposition. Key

experimental approaches involve using nanosecond lasers at specific UV wavelengths (e.g., 226 nm and 193

nm) to initiate decomposition, with products detected via Time-of-Flight Mass Spectrometry (TOF-MS)

and Laser-Induced Fluorescence (LIF) [2]. Theoretically, high-level computational methods are essential.

Table 2: Key Computational Methods for Studying DMNA [1]

Method Acronym Key Application in DMNA Research

Symmetry-Adapted Cluster
Configuration Interaction

SAC-CI Calculating vertical excitation energies, oscillator
strengths, and assigning UV/ionization spectra.

Complete Active Space Self-
Consistent Field

CASSCF Studying surface crossings (conical intersections)
between electronic states during decomposition.

Density Functional Theory DFT (e.g.,
B3LYP)

Optimizing the ground state geometry of the
molecule.

Toxicological and Environmental Risk Assessment

While DMNA itself is studied as a model compound, its class (nitramines) is of concern in environmental

contexts like CO₂ capture processes, where amine-based solvents can degrade to form nitramines [6].

Toxicological data suggests a profile distinct from the more potent nitrosamines.

Table 3: Toxicological Profile of Dimethylnitramine [6] [7]

Aspect Assessment

Carcinogenicity Questionable carcinogen; classified as having experimental tumorigenic
data. Considered less potent than nitrosamines.
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Aspect Assessment

Genotoxicity Mutation data reported. Risk assessment for genotoxic carcinogens typically
follows a non-threshold model.

Acute Toxicity Poison by intraperitoneal route. Moderately toxic by ingestion.

Decomposition
Hazards

When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ).

Research Applications and Significance

DMNA's primary research value lies in its role as a prototype for the nitramine functional group (N-NO₂)

found in larger, more complex energetic materials [1] [2]. Studies on its excited electronic states assist in

designing UV-based nitro organic explosives detectors [1]. Furthermore, understanding the formation and

environmental impact of nitramines is crucial for developing safer amine-based CO₂ capture technologies

[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.chemicalbook.com/ProductChemicalPropertiesCB11375227_EN.htm
https://www.smolecule.com/products/b581552#what-is-dimethylnitramine
https://www.smolecule.com/products/b581552#what-is-dimethylnitramine
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s581552?utm_src=pdf-bulk
https://www.smolecule.com/products/s581552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

